
THZ1 Dihydrochloride
Übersicht
Beschreibung
THZ1 Dihydrochloride is a selective, covalent, and allosteric inhibitor of cyclin-dependent kinase 7 (CDK7). It has shown significant antiproliferative effects on various cancer cell lines. CDK7 plays a crucial role in regulating RNA polymerase-II-based transcription and promoting tumor progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of THZ1 Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
THZ1 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
THZ1 is a covalent inhibitor of cyclin-dependent kinase 7 (CDK7) that has demonstrated anti-tumor effects in various cancers by preventing cell proliferation . It functions by covalently modifying CDK7, targeting the C312 residue outside the kinase domain .
Scientific Research Applications
In vitro studies reveal that THZ1 can induce apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cells at high concentrations and disrupt their cellular metabolic pathways by downregulating the expression of c-MYC-mediated metabolic enzymes . THZ1 inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, which regulates transcription, and also inhibits the activation of CDK proteins .
CDK7 Inhibition
THZ1 serves as a covalent inhibitor of CDK7, displaying a high binding affinity with an IC50 value of 3.2nM .
Anti-Proliferative Effects
THZ1 has demonstrated the ability to inhibit the proliferation of Jurkat and Loucy T-ALL cell lines, with IC50 values of 50 nM and 0.55 nM, respectively . It also arrests B-ALL cells at the G2/M phase of the cell cycle in a concentration and time-dependent manner . RNA-SEQ results show that THZ1 treatment significantly downregulated the expression of cell proliferation-related genes, such as CDK1, CDK2, CDK6, and CDK8, and upregulated the expression of cell cycle arrest-related genes, such as CDKN1A and CDKN1B .
Impact on Cellular Metabolism
THZ1 suppresses cellular metabolism and blocks the production of cellular metabolic intermediates in B-ALL cells by downregulating the expression of c-MYC-mediated metabolic enzymes .
B-Cell Acute Lymphoblastic Leukemia (B-ALL)
THZ1 induces apoptosis of B-ALL cells in vitro at high concentrations by activating apoptotic pathways and disrupting the cellular metabolic pathways of B-ALL cells . THZ1 treatment enhanced cell apoptosis in over-expressed c-MYC B-ALL cells, which was involved in the upregulation of p53 expression . Elevated CDK7 expression has been observed in primary B-ALL cells . Cell count assays have shown that 100 nM of THZ1 inhibits the growth of B-ALL cells .
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
THZ1 potently inhibits proliferation of Jurkat and Loucy T-ALL cell lines with IC50 values of 50 nM and 0.55 nM, respectively . THZ1 disrupts the CDK7 signaling pathways in both Jurkat and Loucy cells .
Esophageal Squamous Cell Carcinoma
THZ1 (10 mg/kg, i.p.) completely suppresses esophageal squamous cell carcinoma tumor growth in vivo without loss of body weight or other common toxic effects .
Xenograft Mouse Model
In a bioluminescent xenografted mouse model using the human T-ALL cell-line KOPTK1, THZ1 exhibited efficacy when dosed twice daily at 10mg/kg . THZ1 was well tolerated at these doses with no observable body weight loss or behavioral changes, suggesting that it caused no overt toxicity in the animals .
Data Tables
Other considerations
Wirkmechanismus
THZ1 Dihydrochloride exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which is essential for cell cycle progression and transcription regulation. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest, apoptosis, and repression of transcription, particularly of super-enhancer-associated genes in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
THZ531: A derivative of THZ1 with similar CDK7 inhibitory activity.
SY-1365: Another selective CDK7 inhibitor with potential anticancer properties.
ICEC0942 (CT7001): A CDK7 inhibitor currently in clinical trials for cancer treatment .
Uniqueness of THZ1 Dihydrochloride
This compound is unique due to its high selectivity and potency as a CDK7 inhibitor. It has demonstrated significant antiproliferative effects in various cancer cell lines and has shown potential in combination therapies with other anticancer agents .
Biologische Aktivität
THZ1 Dihydrochloride, a covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to induce apoptosis and inhibit cell proliferation. This article provides a detailed overview of the biological activity of THZ1, supported by data tables, case studies, and significant research findings.
THZ1 functions primarily by covalently modifying CDK7, which is crucial for the regulation of transcription and cell cycle progression. The compound targets the C312 residue outside the kinase domain, resulting in selective inhibition of CDK7 activity. This inhibition leads to the downregulation of several key proteins involved in cell survival and proliferation, including c-MYC, MCL-1, and BCL-xL.
1. Apoptosis Induction in Cancer Cells
THZ1 has been shown to induce apoptosis in various cancer cell lines. For instance:
- In B-cell acute lymphoblastic leukemia (B-ALL) cells, THZ1 treatment resulted in significant cell cycle arrest and apoptosis at high concentrations. The half-maximal inhibitory concentration (IC50) values for B-ALL cell lines NALM6 and REH were reported as 101.2 nM and 26.26 nM, respectively .
- In multiple myeloma models, THZ1 reduced cell proliferation through transcriptional downregulation of anti-apoptotic factors like MCL-1 and BCL-xL. The compound exhibited IC50 values in the low nanomolar range (<300 nM) across various myeloma cell lines .
2. Cell Cycle Arrest
THZ1 treatment has been associated with G2/M phase arrest in multiple cancer types:
- In B-ALL cells, THZ1 caused a dramatic increase in G2/M phase population while decreasing S-phase cells .
- Similar effects were observed in multiple myeloma cells, where THZ1 led to diminished phosphorylation of CDK1 and CDK2, crucial for cell cycle progression .
Table 1: Summary of THZ1 Effects on Various Cancer Cell Lines
In Vivo Studies
In vivo studies using xenograft models have demonstrated the efficacy of THZ1:
Eigenschaften
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGQOACYBCREM-QVLKBJGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl3N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.